Cas no 145400-03-9 (1H-Indene-4,7-diol,octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-, (1R,3aR,4R,7S,7aR)-)

1H-Indene-4,7-diol,octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-, (1R,3aR,4R,7S,7aR)- structure
145400-03-9 structure
상품 이름:1H-Indene-4,7-diol,octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-, (1R,3aR,4R,7S,7aR)-
CAS 번호:145400-03-9
MF:C15H26O2
메가와트:238.36600
CID:213162
PubChem ID:91884956

1H-Indene-4,7-diol,octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-, (1R,3aR,4R,7S,7aR)- 화학적 및 물리적 성질

이름 및 식별자

    • 1H-Indene-4,7-diol,octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-, (1R,3aR,4R,7S,7aR)-
    • Homalomenol A
    • (1R,3aR,4R,7S,7aR)-3a,7-Dimethyl-1-(2-methyl-1-propen-1-yl)octahy dro-1H-indene-4,7-diol
    • holmium 2,2',2''-nitrilotriacetate
    • holmium mononitrilotriacetate
    • 7(11)-Oppositene-1β
    • [ "7(11)-Oppositene-1β", "4β-diol" ]
    • Homalomel A
    • (+)-homalomenol A
    • DTXSID701123658
    • (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol
    • FS-10386
    • 1H-Indene-4,7-diol, octahydro-3a,7-dimethyl-1-(2-methyl-1-propenyl)-, [1R-(1,3a,4,7,7a)]-; (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol
    • (1R,3aR,4R,7S,7aR)-3a,7-dimethyl-1-(2-methylprop-1-en-1-yl)octahydro-1H-indene-4,7-diol
    • (1R,3aR,4R,7S,7aR)-3a,7-dimethyl-1-(2-methylprop-1-en-1-yl)-octahydro-1H-indene-4,7-diol
    • (3R,3aR,4S,7R,7aR)-4,7a-dimethyl-3-(2-methylprop-1-enyl)-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol
    • 145400-03-9
    • CHEBI:132900
    • AKOS032962268
    • 인치: InChI=1S/C15H26O2/c1-10(2)9-11-5-7-14(3)12(16)6-8-15(4,17)13(11)14/h9,11-13,16-17H,5-8H2,1-4H3/t11-,12-,13-,14+,15+/m1/s1
    • InChIKey: FKMCEEHVCIIPLE-ZSAUSMIDSA-N
    • 미소: C/C(/C)=C\[C@@H]1[C@H]2[C@](CC[C@@H](O)[C@]2(C)CC1)(O)C

계산된 속성

  • 정밀분자량: 238.19300
  • 동위원소 질량: 238.193
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 17
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 332
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 5
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 3
  • 토폴로지 분자 극성 표면적: 40.5A^2

실험적 성질

  • 색과 성상: Oil
  • 밀도: 1.1±0.1 g/cm3
  • 비등점: 339.1±42.0 °C at 760 mmHg
  • 플래시 포인트: 151.5±22.5 °C
  • PSA: 40.46000
  • LogP: 2.89080
  • 증기압: 0.0±1.7 mmHg at 25°C

1H-Indene-4,7-diol,octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-, (1R,3aR,4R,7S,7aR)- 보안 정보

1H-Indene-4,7-diol,octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-, (1R,3aR,4R,7S,7aR)- 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4217-5 mg
Homalomenol A
145400-03-9
5mg
¥4336.00 2022-04-26
TargetMol Chemicals
TN4217-5mg
Homalomenol A
145400-03-9
5mg
¥ 3330 2024-07-20
TargetMol Chemicals
TN4217-1 ml * 10 mm
Homalomenol A
145400-03-9
1 ml * 10 mm
¥ 3430 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4217-1 mL * 10 mM (in DMSO)
Homalomenol A
145400-03-9
1 mL * 10 mM (in DMSO)
¥ 3430 2023-09-07
TargetMol Chemicals
TN4217-5 mg
Homalomenol A
145400-03-9 98%
5mg
¥ 3,330 2023-07-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H91280-5mg
(1R,3aR,4R,7S,7aR)-3a,7-Dimethyl-1-(2-methyl-1-propen-1-yl)octahy dro-1H-indene-4,7-diol
145400-03-9 ,HPLC≥96.0%
5mg
¥4800.0 2023-09-07
A2B Chem LLC
AE93483-5mg
Homalomel A
145400-03-9 96.0%
5mg
$594.00 2024-04-20

1H-Indene-4,7-diol,octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-, (1R,3aR,4R,7S,7aR)- 관련 문헌

추천 기사

추천 공급업체
Handan Zechi Trading Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Enjia Trading Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Enjia Trading Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Nanjing Jubai Biopharm
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD